molecular formula C12H22N2 B117068 1-Methyl-3,5-di-t-butylpyrazole CAS No. 141665-18-1

1-Methyl-3,5-di-t-butylpyrazole

Cat. No. B117068
M. Wt: 194.32 g/mol
InChI Key: HOPUBWIABHRCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3,5-di-t-butylpyrazole (MDBP) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MDBP belongs to the family of pyrazole derivatives, which are known for their diverse biological activities.

Mechanism Of Action

1-Methyl-3,5-di-t-butylpyrazole is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. Specifically, 1-Methyl-3,5-di-t-butylpyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2 activity, 1-Methyl-3,5-di-t-butylpyrazole can reduce inflammation and pain. Additionally, 1-Methyl-3,5-di-t-butylpyrazole has been shown to interact with certain receptors in the brain, which may contribute to its analgesic and anxiolytic effects.

Biochemical And Physiological Effects

1-Methyl-3,5-di-t-butylpyrazole has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 1-Methyl-3,5-di-t-butylpyrazole has been shown to reduce pain and inflammation, as well as exhibit anxiolytic effects. Additionally, 1-Methyl-3,5-di-t-butylpyrazole has been shown to have antioxidant properties, which may contribute to its neuroprotective effects. However, further research is needed to fully understand the biochemical and physiological effects of 1-Methyl-3,5-di-t-butylpyrazole.

Advantages And Limitations For Lab Experiments

1-Methyl-3,5-di-t-butylpyrazole has several advantages for use in lab experiments. It is easy to synthesize, has good stability, and exhibits excellent charge transport properties. Additionally, 1-Methyl-3,5-di-t-butylpyrazole has been shown to have low toxicity, making it a safe material for use in biological studies. However, one limitation of 1-Methyl-3,5-di-t-butylpyrazole is its limited solubility in certain solvents, which may make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 1-Methyl-3,5-di-t-butylpyrazole. One area of interest is the development of new organic electronic devices based on 1-Methyl-3,5-di-t-butylpyrazole. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-Methyl-3,5-di-t-butylpyrazole, as well as its potential applications in the field of medicine. Finally, the synthesis of new derivatives of 1-Methyl-3,5-di-t-butylpyrazole may lead to the development of compounds with improved properties and applications.

Synthesis Methods

1-Methyl-3,5-di-t-butylpyrazole can be synthesized by the reaction of 3,5-di-t-butyl-1H-pyrazole with methyl iodide in the presence of a base. The synthesis of 1-Methyl-3,5-di-t-butylpyrazole has been optimized to obtain high yields and purity. The method is simple, efficient, and cost-effective, making it suitable for large-scale production.

Scientific Research Applications

1-Methyl-3,5-di-t-butylpyrazole has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 1-Methyl-3,5-di-t-butylpyrazole is in the field of organic electronics. 1-Methyl-3,5-di-t-butylpyrazole has been shown to exhibit excellent charge transport properties, making it a suitable material for the fabrication of organic field-effect transistors (OFETs). OFETs based on 1-Methyl-3,5-di-t-butylpyrazole have shown high mobility, low threshold voltage, and good stability, making them ideal for use in electronic devices.

properties

CAS RN

141665-18-1

Product Name

1-Methyl-3,5-di-t-butylpyrazole

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

3,5-ditert-butyl-1-methylpyrazole

InChI

InChI=1S/C12H22N2/c1-11(2,3)9-8-10(12(4,5)6)14(7)13-9/h8H,1-7H3

InChI Key

HOPUBWIABHRCKQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=NN1C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=NN1C)C(C)(C)C

Other CAS RN

141665-18-1

synonyms

1-methyl-3,5-ditert-butyl-pyrazole

Origin of Product

United States

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